Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is a synthetic organic compound with significant potential in medicinal chemistry. Its structural complexity arises from the incorporation of a methoxy group, an imidazole moiety, and a benzoate framework, which together confer unique biological properties. This compound is primarily classified as a benzoate ester and is notable for its potential applications in drug development, particularly in the fields of oncology and infectious diseases.
The compound can be synthesized through various chemical pathways, with commercial availability from specialized chemical suppliers. Its synthesis often involves multiple steps, utilizing reagents that facilitate the formation of its complex structure.
The synthesis of methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate typically involves the following steps:
The reactions are generally performed under controlled conditions to optimize yield and purity. Catalysts may be employed to enhance reaction rates and selectivity.
Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate features a complex structure that includes:
Property | Value |
---|---|
Molecular Formula | C21H23N3O3 |
Molecular Weight | 365.43 g/mol |
InChI | InChI=1S/C21H23N3O3/c1... |
InChI Key | YYKCFFFHGRUDFT-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC |
Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate can participate in several types of chemical reactions:
For these reactions, typical reagents include:
The outcomes of these reactions depend on the specific conditions employed.
The mechanism of action for methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors that mediate cellular responses. Studies suggest that its imidazole moiety may play a crucial role in binding to biological targets, potentially influencing pathways related to cell growth and proliferation.
While specific physical properties such as boiling point remain unreported, the compound is typically stored under inert conditions at low temperatures (2–8°C) to maintain stability.
Chemical analyses indicate that the compound exhibits moderate solubility in organic solvents and stability under standard laboratory conditions.
Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its relevance in advancing medicinal research and applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: